N-(2-アミノエチル)ニコチンアミド

概要

説明

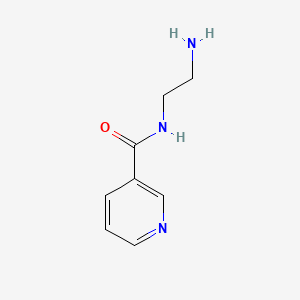

Nicotinamide, a form of vitamin B3 or niacin, is a precursor to nicotinamide adenine dinucleotide (NAD+), an essential molecule in cellular metabolism and enzyme reactions. "N-(2-Aminoethyl)nicotinamide" refers to a derivative of nicotinamide, modified with an aminoethyl group. This modification potentially alters its chemical and physical properties, making it a subject of interest for its unique characteristics and applications in various scientific fields.

Synthesis Analysis

The synthesis of nicotinamide derivatives involves various chemical reactions, often aiming to modify the molecule to alter its properties or enhance its activity. For instance, the synthesis of fluorescent analogs of nicotinamide adenine dinucleotide, involving reactions with chloroacetaldehyde, demonstrates the feasibility of modifying nicotinamide to obtain derivatives with specific desired properties (Barrio, Secrist, & Leonard, 1972). Similarly, research on nicotinamide derivatives as inhibitors indicates the synthesis of compounds through various chemical pathways, showing the diverse chemical reactivity and potential for creating targeted molecules (Policarpo et al., 2019).

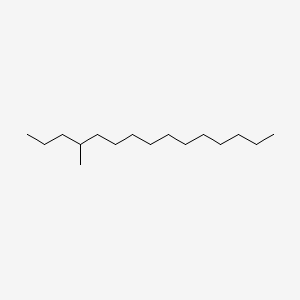

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives, including "N-(2-Aminoethyl)nicotinamide", plays a crucial role in their chemical behavior and interaction with biological systems. Structural analyses, such as X-ray crystallography, have provided insights into the arrangement of atoms and the spatial configuration of nicotinamide-related compounds, influencing their reactivity and binding to enzymes or receptors (D'Angelo et al., 2000).

Chemical Reactions and Properties

Nicotinamide and its derivatives participate in a variety of chemical reactions, reflecting their versatility and reactivity. For instance, the conversion of nicotinamide to N-methyl-2-pyridone derivatives through methylation and oxidation showcases the potential for chemical transformations that alter the molecule's properties and applications (Holman & Wiegand, 1948).

Physical Properties Analysis

The physical properties of nicotinamide derivatives, such as solubility, melting point, and stability, are essential for their practical application in various fields. These properties can be significantly influenced by the specific molecular structure and substituents of the derivative .

Chemical Properties Analysis

Nicotinamide derivatives exhibit a range of chemical properties, including redox reactions, interaction with metal ions, and participation in enzymatic processes. These properties are crucial for their role in biological systems and their potential therapeutic applications. For example, the interaction of nicotinamide derivatives with enzymes like nicotinamide N-methyltransferase highlights their importance in metabolic regulation and the potential for targeting specific biochemical pathways for therapeutic purposes (Aksoy, Szumlanski, & Weinshilboum, 1994).

科学的研究の応用

抗菌性および抗バイオフィルム性

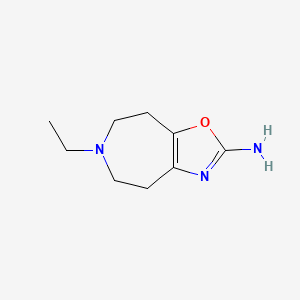

N-(2-アミノエチル)ニコチンアミドを含むニコチンアミド誘導体は、その抗菌性および抗バイオフィルム性について研究されてきました {svg_1}. これらの化合物は、S. aureusやEnterococcus faecalisなどのグラム陽性菌や、E. coliやP. aeruginosaなどのグラム陰性菌を含むさまざまな細菌に対して有望な結果を示しています {svg_2}.

計算機解析

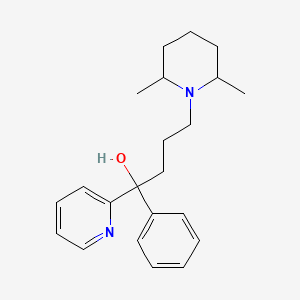

N-(2-アミノエチル)ニコチンアミドとその誘導体は、計算機的に調査されてきました {svg_3}. これらの研究には、これらの化合物の電子特性を調べるために、分光法とさまざまなレベルでの最適化が用いられています {svg_4}.

抗酸化特性

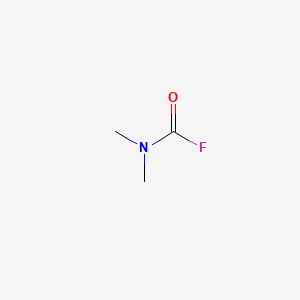

ナイアシンアミドは、ビタミンB3としても知られており、ニコチンアミドアデニンジヌクレオチド(NAD)の成分であり、低いNADP/NADPH比に関連付けられています {svg_5}. これは、その投与がNADPHオキシダーゼの発現と活性を低下させ、それによって抗酸化特性を示すことを示唆しています {svg_6}.

DNA修復とストレス応答

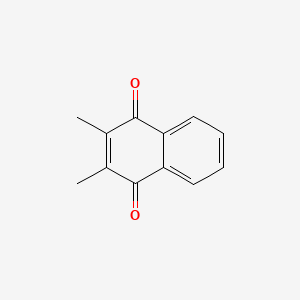

ナイアシンアミドは、DNA修復と細胞ストレス応答において文書化された役割を果たしています {svg_7}. これは、細胞の長寿と健康の改善におけるその役割を説明するかもしれません {svg_8}.

治療的用途

治療的観点から、ナイアシンアミドの固有の特性は、尋常性座瘡、メラズマ、および乾癬の管理に適用できます {svg_9}.

化粧品用途

ナイアシンアミドは、スキンケア製品において多目的アンチエイジング成分として広く活用されてきました {svg_10}. 皮膚の酸化ストレス、炎症、色素沈着を大幅に減少させることが示されています {svg_11}.

作用機序

Biochemical Pathways

N-(2-Aminoethyl)nicotinamide is likely involved in the biochemical pathways of nicotinamide, a form of vitamin B3 . All components of vitamin B3 are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH, collectively referred to as NAD(P)(H) . Pyridones, which are oxidation products of nicotinamide, its methylated form, and its ribosylated form, are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (AKI) .

Pharmacokinetics

It is known that the concentrations of nicotinamide, a related compound, in tumors parallel those in the plasma after a short lag . Tumor nicotinamide adenine dinucleotide (NAD) concentrations were elevated by factors of 1.5 and 1.8 following doses of 100 and 500 mg/kg nicotinamide, respectively .

特性

IUPAC Name |

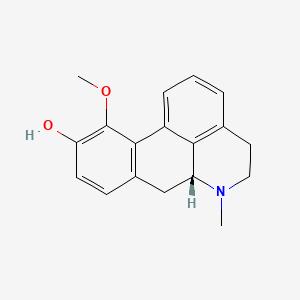

N-(2-aminoethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c9-3-5-11-8(12)7-2-1-4-10-6-7/h1-2,4,6H,3,5,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIXFTKDETURTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70239865 | |

| Record name | SG 1842 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

939-53-7 | |

| Record name | SG 1842 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SG 1842 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-aminoethyl)pyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-methyl-5-phenyldiazenyl-2-imidazolylidene)amino]aniline](/img/structure/B1194747.png)